molecular formula C20H15BrFN3OS B11537239 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11537239
M. Wt: 444.3 g/mol
InChI Key: LAHIYSBLWUGZGM-UHFFFAOYSA-N
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Description

2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, bromothiophenyl, fluorophenyl, and carbonitrile, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often require a solvent such as ethanol or acetic acid and may be catalyzed by acids or bases to facilitate the formation of the hexahydroquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The presence of halogen atoms (bromine and fluorine) allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted hexahydroquinoline derivatives.

Scientific Research Applications

2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.

    Biological Studies: Investigation of its biological activities, including antimicrobial, antifungal, and antiviral properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Material Science:

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, influencing pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(5-chlorothiophen-2-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(5-methylthiophen-2-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(5-ethylthiophen-2-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromothiophenyl and fluorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15BrFN3OS

Molecular Weight

444.3 g/mol

IUPAC Name

2-amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H15BrFN3OS/c21-17-9-8-16(27-17)18-13(10-23)20(24)25(12-6-4-11(22)5-7-12)14-2-1-3-15(26)19(14)18/h4-9,18H,1-3,24H2

InChI Key

LAHIYSBLWUGZGM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(S4)Br)C(=O)C1

Origin of Product

United States

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